molecular formula C15H13Cl2NO5S B2782536 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate CAS No. 1018156-93-8

4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate

Cat. No.: B2782536
CAS No.: 1018156-93-8
M. Wt: 390.23
InChI Key: GLIKXVWJMZETJE-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate is a chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers exploring sulfonamide-based compounds will find this reagent of interest for developing novel bioactive molecules. Sulfonamide-functionalized compounds are recognized for their diverse biological activities and are frequently investigated in medicinal chemistry for their ability to interact with enzyme active sites . The structural motifs present in this compound—including the sulfonate ester and dichloro-substituted aromatic ring—are common in compounds studied for various pharmacological applications . The specific configuration of the dichloro and methoxy substituents on the benzenesulfonate ring may influence the compound's electronic properties and its potential binding affinity with biological targets . This reagent serves as a valuable synthetic intermediate or building block for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery, particularly for those designing and synthesizing new molecules for biological evaluation.

Properties

IUPAC Name

(4-acetamidophenyl) 3,4-dichloro-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO5S/c1-9(19)18-10-3-5-11(6-4-10)23-24(20,21)13-8-7-12(16)14(17)15(13)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIKXVWJMZETJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the reaction of 4-(Acetylamino)phenol with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.

Scientific Research Applications

4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Phenyl Substituents Sulfonate Ring Substituents Key Functional Features Pharmacological Relevance
Target Compound 4-Acetylamino 3,4-Cl; 2-OCH3 Polar, hydrogen-bonding Inferred receptor targeting
4-Allyl-2-methoxyphenyl analog 4-Allyl; 2-OCH3 3,4-Cl Hydrophobic, non-coplanar Not reported
FE@SNAP Piperidinyl; fluorophenyl Varied Lipophilic, metabolically stable MCHR1 antagonism

Research Findings and Discussion

  • Acetylamino vs. Allyl: The former’s hydrogen-bonding capacity could improve aqueous solubility but reduce membrane permeability relative to allyl’s hydrophobic nature.
  • Pharmacological Potential: Structural similarities to FE@SNAP suggest possible MCHR1 activity, though the absence of fluorine or piperidinyl groups may limit potency .

Biological Activity

4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate is an organic compound with significant potential in medicinal chemistry. Its molecular formula is C15H13Cl2NO5S, and it has garnered attention for its biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparing it with similar compounds.

The compound features an acetylamino group and a sulfonate moiety, contributing to its unique chemical reactivity. The presence of dichloro and methoxy substituents further enhances its properties, making it a valuable candidate for various applications in medicinal chemistry.

PropertyValue
Molecular FormulaC15H13Cl2NO5S
Molecular Weight390.23 g/mol
IUPAC Name(4-acetamidophenyl) 3,4-dichloro-2-methoxybenzenesulfonate

The biological activity of 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating the function of these enzymes. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that halogenated phenyl rings enhance lipophilicity, facilitating better penetration through cell membranes.

Case Study:
In a study investigating the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, compounds similar to 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications on the phenyl ring significantly influenced antimicrobial effectiveness .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. The sulfonate group is believed to play a role in modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate, it is essential to compare it with structurally related compounds:

CompoundBiological ActivityNotable Features
4-(Acetylamino)phenyl 3,4-dichlorobenzenesulfonateModerate antimicrobial activityLacks methoxy group
4-(Acetylamino)phenyl 2-methoxybenzenesulfonateLower anti-inflammatory potentialDifferent substitution pattern
4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzoateSimilar antimicrobial propertiesVariation in the ester group

Q & A

Q. What are the standard synthetic routes for preparing 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate, and how are intermediates characterized?

The compound is typically synthesized via sulfonation reactions. For example, analogous methods involve reacting phenolic derivatives (e.g., eugenol) with sulfonyl chlorides under controlled conditions, often in anhydrous solvents like dichloromethane with a base (e.g., pyridine) to scavenge HCl . Post-synthesis, intermediates are purified via recrystallization or column chromatography. Characterization employs X-ray crystallography to confirm bond lengths, dihedral angles (e.g., 40.53° between aromatic rings in related structures), and packing interactions . Supplementary techniques include NMR (to verify acetylamino and methoxy groups) and HPLC for purity assessment.

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

  • X-ray crystallography is essential for resolving stereochemistry and intermolecular interactions (e.g., absence of short contacts in crystal lattices) .
  • 1H/13C NMR identifies functional groups (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range).
  • FT-IR confirms sulfonate (S=O stretches at ~1350–1150 cm⁻¹) and acetyl groups (C=O at ~1650 cm⁻¹).
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis yield and purity of this compound?

DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, molar ratios, solvent polarity). For example, a central composite design can model nonlinear relationships between reaction time (4–8 hours) and sulfonyl chloride stoichiometry (1.0–1.5 equiv.). Response surface methodology then identifies optimal conditions, improving yield by >20% while minimizing side products . Post-optimization, HPLC-MS monitors impurities, and ANOVA validates model significance.

Q. How should researchers resolve contradictions in reported crystallographic data (e.g., dihedral angles or bond lengths)?

Discrepancies may arise from polymorphism or computational approximations. To address this:

  • Compare experimental data (X-ray or neutron diffraction) with density functional theory (DFT) -predicted geometries .
  • Analyze thermal ellipsoids in crystallographic reports to assess positional uncertainty .
  • Cross-validate using solid-state NMR to probe local electronic environments.

Q. What computational strategies enhance the design of derivatives with improved bioactivity?

Integrate quantum chemical calculations (e.g., transition state modeling for sulfonation) with molecular docking to predict binding affinities. For example:

  • Use COSMO-RS to simulate solvent effects on reaction pathways .
  • Apply QSAR models to correlate substituent electronegativity (e.g., Cl vs. Br) with antibacterial activity.
  • Validate predictions via in vitro assays (e.g., MIC testing against Gram-positive bacteria) .

Q. How can researchers investigate the hydrolytic stability of the sulfonate ester under physiological conditions?

  • Conduct accelerated stability studies in buffer solutions (pH 1–9) at 37°C, monitoring degradation via UHPLC-UV at 254 nm.
  • Identify hydrolysis products (e.g., 3,4-dichloro-2-methoxybenzenesulfonic acid) using LC-MS/MS .
  • Apply kinetic modeling (e.g., first-order decay) to predict shelf-life and guide formulation strategies .

Q. What methodologies elucidate regioselectivity challenges during functionalization of the benzene rings?

  • Isotopic labeling (e.g., deuterated solvents) traces reaction pathways in electrophilic substitution.
  • DFT-based Fukui indices predict reactive sites (e.g., para to the methoxy group) .
  • In situ IR spectroscopy monitors intermediate formation (e.g., sulfonic anhydrides) to refine mechanistic proposals .

Methodological Resources

  • Crystallography Data: Refer to CIF files from Acta Crystallographica Section E for bond geometry validation .
  • Reaction Optimization: Follow CRDC 2020 guidelines (RDF2050112) for reactor design and process control .
  • Data Analysis: Use PubChem’s computed properties (e.g., InChIKey, topological polar surface area) for solubility predictions .

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